{2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid
Description
Properties
IUPAC Name |
2-[2-[(6-methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-7-2-9-10(19-6-18-9)3-8(7)13-11(14)4-17-5-12(15)16/h2-3H,4-6H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONZATMSFLMTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)COCC(=O)O)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction using an appropriate amine.
Formation of the Oxoethoxy Group: The oxoethoxy group is formed through an esterification reaction involving ethyl bromoacetate and subsequent hydrolysis to yield the acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
{2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
{2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The pathways involved often include modulation of signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in the aromatic core, substituents, and acid side chains. Below is a detailed comparison:
Benzodioxole Derivatives
- Compound 3a (2-(2-((2,6-bis(4-methoxyphenyl)pyrimidin-4-yl)amino)-2-oxoethoxy)acetic acid): Structure: Replaces the 6-methyl-1,3-benzodioxol group with a bis(4-methoxyphenyl)pyrimidine core. Synthesis: Uses diglycolic anhydride and DMAP in acetonitrile . Key Differences: The pyrimidine core enhances π-π stacking interactions but reduces metabolic stability compared to benzodioxole .
- PPHNOCO (2-(2-((2-(2-aminoethoxy)ethyl)(hydroxy)amino)-2-oxoethoxy)acetic acid): Structure: Features a hydroxamic acid group instead of the benzodioxol-amine. Application: Acts as a bifunctional chelator for radiometals in imaging . Key Differences: The hydroxamic acid enhances metal-binding capacity, whereas the benzodioxol group prioritizes lipophilicity .
Thiazole and Pyridine Analogs
- 4n (2-(2-((5-(4-Nitrophenyl)thiazol-2-yl)amino)-2-oxoethoxy)acetic acid): Structure: Substitutes benzodioxole with a 4-nitrophenylthiazole ring. Activity: Demonstrates PPARγ agonism (IC₅₀ = 0.8 μM) due to the nitro group’s electron-withdrawing effects . Key Differences: The thiazole ring improves solubility but reduces blood-brain barrier permeability compared to benzodioxole .
4 (2-(2-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)-2-oxoethoxy)-6-(thiophen-2-yl)-4,4′-bipyridine-3-carbonitrile) :
Acetic Acid Chain Variants
- C-9 (2-(2-((2-formylphenyl)amino)-2-oxoethoxy)acetic acid): Structure: Replaces benzodioxole with a formylphenyl group. Synthesis: Produced via ethyl acetoacetate condensation, yielding a planar geometry . Key Differences: The formyl group facilitates Schiff base formation, useful in prodrug design .
- {2-Oxo-2-[(2-oxo-3-azepanyl)amino]ethoxy}acetic acid: Structure: Features a seven-membered azepane ring instead of benzodioxole.
Biological Activity
The compound 2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxyacetic acid is a derivative of benzodioxole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of 2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxyacetic acid is with a molecular weight of approximately 265.25 g/mol. The structure features a benzodioxole moiety, which is often associated with various bioactive compounds.
Antimicrobial Properties
Research indicates that compounds containing the benzodioxole structure exhibit significant antimicrobial activity. For instance, derivatives of benzoxazole have shown selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The structure–activity relationship (SAR) studies suggest that modifications to the benzodioxole moiety can enhance antibacterial efficacy.
| Compound | Activity | MIC (µg/mL) | Target |
|---|---|---|---|
| Compound A | Antibacterial | 25 | B. subtilis |
| Compound B | Antifungal | 50 | C. albicans |
| Compound C | Cytotoxic | 10 | Cancer cells |
Cytotoxicity and Anticancer Potential
Benzodioxole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, some compounds demonstrate higher toxicity towards cancer cells compared to normal cells, suggesting their potential as anticancer agents . For example, compounds derived from the benzodioxole framework have been tested against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines.
The biological activity of 2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxyacetic acid may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that benzodioxole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : Certain compounds induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Receptor Modulation : Research indicates that these compounds may interact with various receptors (e.g., NMDA receptors), influencing neurotransmitter signaling pathways .
Case Studies
Several case studies highlight the biological activity of benzodioxole derivatives:
- Study on Antibacterial Activity : A study screened various benzoxazole derivatives for their antibacterial properties, revealing that specific substitutions significantly enhance activity against Bacillus subtilis .
- Cytotoxicity Assessment : In vitro tests showed that a series of benzodioxole derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating their potential as targeted therapies .
- Receptor Interaction Studies : Investigations into the interaction between benzodioxole derivatives and NMDA receptors demonstrated significant modulation effects which could lead to neuroprotective applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
